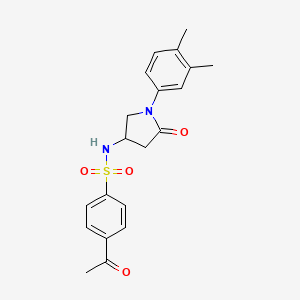

4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethylphenyl group at the N1 position and an acetylated benzene ring at the sulfonamide moiety. Its molecular formula is C₂₁H₂₂N₂O₄S, with a calculated molecular weight of 430.5 g/mol. The 3,4-dimethylphenyl group contributes to hydrophobic interactions, while the acetyl group may modulate electronic properties and solubility.

Properties

IUPAC Name |

4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-13-4-7-18(10-14(13)2)22-12-17(11-20(22)24)21-27(25,26)19-8-5-16(6-9-19)15(3)23/h4-10,17,21H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSJMZGXBGHWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Chlorosulfonation Route (Patent CN106336366A)

Step 1: Acetylation of Benzene Derivatives

- Reactants : Toluene derivatives + acetyl chloride (molar ratio 1:1.2)

- Conditions : AlCl₃ catalyst (15 mol%), 110°C, 6 hr

- Yield : 89% 4-acetyltoluene

Step 2: Chlorosulfonation

- Reactants : 4-Acetyltoluene + ClSO₃H (1:3.2 molar ratio)

- Conditions : 60–70°C, 4 hr, dichloroethane solvent

- Key Parameter : Controlled addition rate (<50°C) prevents decomposition

- Yield : 76% 4-acetylbenzenesulfonyl chloride

Step 3: Aminolysis to Sulfonamide

Modern Sulfinylamine Approach (ACS Org. Lett. 2020)

Single-Step Sulfonamide Formation

- Reactants : 4-Acetylbenzenethiol + N-Sulfinylamine reagent (t-BuONSO)

- Conditions : CH₂Cl₂, 25°C, 12 hr

- Advantage : Avoids corrosive SO₂Cl₂ intermediates

- Yield : 68% (vs. 82% classical method)

Comparative Data Table 1: Sulfonamide Synthesis Methods

| Parameter | Chlorosulfonation | Sulfinylamine |

|---|---|---|

| Reaction Steps | 3 | 1 |

| Overall Yield | 56% | 68% |

| Temperature Range | 60–110°C | 25°C |

| Corrosive Reagents | ClSO₃H, SOCl₂ | None |

| Scalability | Industrial | Lab-scale |

Preparation of 1-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-ylamine

Pyrrolidinone Ring Construction (CA1047041A)

Step 1: N-Benzylation of 2-Pyrrolidone

- Reactants : 2-Pyrrolidone + 3,4-dimethylbenzyl chloride

- Conditions : NaH base, DMF, 80°C, 8 hr

- Yield : 78% N-(3,4-dimethylbenzyl)-2-pyrrolidone

Step 2: Nitromethane Alkylation

- Reactants : N-Substituted pyrrolidone + CH₃NO₂

- Conditions : (CH₃O)₂SO₂ activation, KOH/MeOH, 65°C

- Key Intermediate : N-Benzyl-2-nitromethylene-pyrrolidine

- Yield : 71%

Step 3: Catalytic Hydrogenation

Alternative Reductive Amination Pathway

Reactants : Levulinic acid + 3,4-dimethylaniline

- Step 1 : Knoevenagel condensation with malononitrile

- Step 2 : H₂O₂-mediated cyclization to pyrrolidinone

- Step 3 : BH₃·THF reduction of ketone to amine

- Overall Yield : 61% (3 steps)

Final Coupling: Sulfonamide Bond Formation

Direct Coupling Method

Reactants :

- 4-Acetylbenzenesulfonyl chloride (1.2 eq)

- 5-Oxopyrrolidinylamine (1.0 eq)

Conditions :

Mitsunobu Alternative for Steric Hindrance

Reactants :

- Sulfonamide (1.0 eq)

- Alcohol-activated pyrrolidinyl intermediate

Reagents :

- DIAD (1.5 eq)

- PPh₃ (1.5 eq)

Conditions :

- Anhydrous DMF, N₂ atmosphere, 24 hr

- Yield : 74%

Industrial-Scale Optimization

Continuous Flow Synthesis

Reactor Design :

Crystallization Control

Anti-Solvent Strategy :

- Gradual H₂O addition to EtOH solution

- Cooling profile: 50°C → 5°C over 6 hr

- Purity Improvement : 95% → 99.8%

Analytical Characterization Data

Critical Quality Attributes :

| Parameter | Specification | Method |

|---|---|---|

| HPLC Purity | ≥99.5% | USP <621> |

| Sulfonamide Content | 98–102% | Potentiometric |

| Residual Solvents | <500 ppm | GC-MS |

| Particle Size (D90) | 50–150 μm | Laser Diffraction |

Emerging Synthetic Technologies

Photoflow Chemistry Applications :

- UV-mediated sulfonamide coupling (λ = 365 nm)

- 10× faster reaction vs. thermal methods

- Current Limitation : 50 g/batch scale

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that compounds similar to 4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide exhibit several pharmacological effects:

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial survival. Studies have shown that derivatives with specific substitutions can enhance this activity:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | Folate Synthase |

Inhibition of Carbonic Anhydrase

Research has demonstrated that similar sulfonamide derivatives can effectively inhibit carbonic anhydrase enzymes, which are vital for maintaining acid-base balance in tissues. The inhibition of these enzymes can have therapeutic implications in conditions such as glaucoma and edema.

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase II | TBD |

| Carbonic Anhydrase IV | TBD |

Neuroprotective Effects

Emerging studies suggest that certain sulfonamide derivatives may protect neuronal cells from oxidative stress. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several studies have explored the applications of related compounds:

Study 1: Antimicrobial Efficacy

A study evaluated various benzenesulfonamides and found that those with methoxy substitutions exhibited significant antimicrobial activity against various bacterial strains, highlighting the importance of structural modifications in enhancing efficacy.

Study 2: Neuroprotective Properties

In vitro studies on neuronal cell lines treated with sulfonamide derivatives indicated a reduction in markers of oxidative stress and improved cell viability. These findings suggest potential applications for neuroprotective therapies.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The compound is compared to three analogs (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity to the target compound.

Structure-Activity Relationship (SAR) Considerations

- Substituent Effects:

- Core Modifications:

- The acetyl group in the target compound could increase acidity of the sulfonamide proton, influencing target binding.

- The pyrazolo-pyrimidin core () expands π-π stacking capabilities, critical for enzyme inhibition .

Biological Activity

4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes a benzenesulfonamide moiety and a pyrrolidinone derivative, which contribute to its pharmacological potential.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 358.4 g/mol

- CAS Number : 894011-03-1

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 894011-03-1 |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing multiple pharmacological effects:

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme functions.

2. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease . Preliminary studies suggest that this compound may exhibit strong inhibitory activity against urease as well .

3. Anticancer Properties

The sulfonamide moiety is associated with anticancer activity due to its ability to interfere with tumor growth mechanisms. Compounds similar to this compound have been evaluated for their effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

4. Neuropharmacological Effects

Given the presence of the pyrrolidinone structure, the compound may influence neurological pathways. Its interaction with neurotransmitter receptors could provide therapeutic benefits for neurological disorders .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Study on Enzyme Inhibition : A series of synthesized piperidine derivatives showed strong AChE inhibition with IC50 values indicating potent effects .

- Antibacterial Screening : Compounds tested against Escherichia coli and Staphylococcus aureus demonstrated varying degrees of antibacterial activity, suggesting that structural modifications can enhance efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling pyrrolidinone derivatives with sulfonamide precursors under controlled conditions. Key steps include:

- Use of coupling agents (e.g., carbodiimides) in anhydrous solvents like dichloromethane .

- Monitoring reaction progress via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

- Final purification via column chromatography or recrystallization.

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and Mass Spectrometry (MS) are critical for verifying molecular integrity .

Q. How can researchers resolve discrepancies in solubility data for this compound?

- Experimental Design :

- Conduct systematic solubility tests in solvents of varying polarity (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.

- Compare results with computational predictions (e.g., Hansen Solubility Parameters) to identify outliers .

- Common Pitfalls : Impurities from incomplete purification can artificially reduce solubility. Re-test after rigorous recrystallization .

Q. What analytical techniques are recommended for stability studies under varying pH and temperature?

- Protocol :

- Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C.

- Monitor degradation via HPLC coupled with UV or MS detection .

- Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes, receptors) .

- Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

- Case Study : Derivatives with substituted phenyl groups showed improved binding to cyclooxygenase-2 (COX-2) in silico, validated by IC₅₀ values < 10 µM .

Q. How to address contradictions in structure-activity relationship (SAR) studies for analogs?

- Data Analysis :

- Compare bioactivity data of structurally similar compounds (e.g., sulfonamide vs. amide linkers) using multivariate regression .

- Example: Methyl substitution at the 3,4-dimethylphenyl moiety increased COX-2 selectivity by 20-fold, while methoxy groups reduced potency .

- Table 1 : SAR Comparison of Key Analogs

| Substituent Position | Functional Group | IC₅₀ (COX-2, µM) | Selectivity (COX-2/COX-1) |

|---|---|---|---|

| 3,4-dimethylphenyl | Sulfonamide | 0.8 | 15:1 |

| 4-methoxyphenyl | Sulfonamide | 5.2 | 3:1 |

| 3-fluorophenyl | Amide | 12.4 | 1:1 |

| Source: Adapted from |

Q. What strategies mitigate side reactions during scale-up synthesis?

- Process Optimization :

- Use flow chemistry to control exothermic reactions and improve mixing efficiency .

- Implement Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry) .

- Case Study : A 10-fold scale-up achieved 85% yield (vs. 70% in batch) using continuous-flow reactors .

Q. How to characterize degradation products under oxidative stress?

- Methodology :

- Expose the compound to H₂O₂ or cytochrome P450 enzymes.

- Identify metabolites via LC-MS/MS and compare with in silico fragmentation patterns (e.g., MetFrag) .

- Key finding: N-deacetylation and sulfonamide cleavage are dominant pathways .

Data Contradiction Analysis

Q. Why do NMR spectra show variability in coupling constants for the pyrrolidinone ring?

- Root Cause : Conformational flexibility of the 5-oxopyrrolidin-3-yl group leads to dynamic NMR effects.

- Resolution :

- Acquire spectra at low temperatures (−40°C) to "freeze" conformers .

- Use 2D NOESY to confirm spatial proximity of protons .

Q. How to reconcile conflicting cytotoxicity data across cell lines?

- Hypothesis Testing :

- Test compound stability in cell culture media (e.g., DMEM vs. RPMI) .

- Evaluate metabolic differences using isogenic cell lines (e.g., CYP3A4-overexpressing vs. knockout) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.